N-Hydroxy Amobarbital

Description

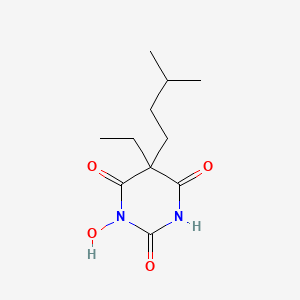

Structure

3D Structure

Properties

CAS No. |

58359-49-2 |

|---|---|

Molecular Formula |

C11H18N2O4 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

5-ethyl-1-hydroxy-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O4/c1-4-11(6-5-7(2)3)8(14)12-10(16)13(17)9(11)15/h7,17H,4-6H2,1-3H3,(H,12,14,16) |

InChI Key |

YEUMGUWIUSGGRU-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)O)CCC(C)C |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)O)CCC(C)C |

Origin of Product |

United States |

Enzymatic Biotransformation and Formation of N Hydroxy Amobarbital

N-Hydroxylation as a Phase I Metabolic Reaction in Amobarbital

Phase I metabolic reactions are the initial steps in the biotransformation of drugs and other foreign compounds, typically involving the introduction or unmasking of functional groups to increase hydrophilicity and facilitate excretion. nih.govdrugbank.compearson.com N-hydroxylation is a recognized Phase I oxidative reaction where a hydroxyl group (-OH) is attached to a nitrogen atom. drugbank.com

In the mid-1970s, N-hydroxyamobarbital was identified as the second major metabolite of amobarbital in humans, alongside 3'-hydroxyamobarbital (B75401). nih.gov These findings suggested that N-hydroxylation was a key pathway in the Phase I metabolism of amobarbital. Further research even pointed to a genetic basis for the capacity to N-hydroxylate amobarbital, with studies describing individuals exhibiting a deficiency in this metabolic process. nih.gov This suggested that the formation of N-hydroxyamobarbital was not only a significant metabolic route but also one subject to individual genetic variability.

However, subsequent research in the late 1970s challenged these initial findings. Through chemical synthesis and advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the metabolite that was previously identified as N-hydroxyamobarbital was shown to be 1-(beta-D-glucopyranosyl)amobarbital. drugbank.comwikipedia.org This discovery indicated that N-glucosidation, a Phase II conjugation reaction, rather than N-hydroxylation, was the correct metabolic pathway for this particular metabolite. drugbank.comwikipedia.org A similar re-evaluation occurred for the metabolism of phenobarbital, where a presumed N-hydroxy metabolite was also later correctly identified as an N-glucoside. nih.gov

Despite this reclassification for the major metabolite, the enzymatic and biochemical principles of N-hydroxylation remain a fundamental aspect of drug metabolism. The following sections will, therefore, discuss the general enzymatic systems and mechanisms involved in N-hydroxylation, as they would have been theoretically applied to amobarbital based on the initial, albeit later corrected, understanding.

Identification and Characterization of Enzymes Catalyzing Amobarbital N-Hydroxylation

While the primary metabolite was re-identified, the initial research spurred investigations into the enzymes potentially responsible for the N-hydroxylation of amobarbital.

Role of Cytochrome P450 Isoforms (CYPs) in Amobarbital N-Hydroxylation

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the Phase I metabolism of a vast array of xenobiotics, including many drugs. youtube.com These enzymes are monooxygenases that catalyze various oxidative reactions, including the hydroxylation of carbon and nitrogen atoms. nih.govnih.gov Given their central role in drug metabolism, it was hypothesized that CYP isoforms were the primary catalysts for the N-hydroxylation of amobarbital.

CYP enzymes are known to metabolize other barbiturates, such as phenobarbital, through hydroxylation. nih.gov The metabolism of various drugs can be influenced by different CYP isoforms, and genetic polymorphisms in these enzymes can lead to significant variations in drug metabolism among individuals. youtube.com While specific CYP isoforms directly responsible for amobarbital N-hydroxylation were not definitively identified before the metabolite's reclassification, the involvement of this enzyme system was the prevailing hypothesis based on their known functions.

Contributions of Other Enzyme Systems to N-Hydroxylation of Amobarbital Substrates

Besides the cytochrome P450 system, other enzyme systems, such as flavin-containing monooxygenases (FMOs), are also known to catalyze the N-oxidation of various compounds. However, the primary focus of research into the oxidative metabolism of barbiturates has historically been on the CYP enzymes. There is limited information to suggest the significant involvement of other enzyme systems in the N-hydroxylation of amobarbital.

Biochemical Mechanisms of N-Hydroxylation

The biochemical process of N-hydroxylation by cytochrome P450 enzymes is a complex catalytic cycle. Understanding these mechanisms provides insight into how a hydroxyl group is introduced onto a nitrogen atom within a molecule like amobarbital.

Involvement of Free-Radical Intermediates in N-Hydroxylation Reactions

The catalytic cycle of cytochrome P450 often involves the formation of highly reactive intermediates. In the context of hydroxylation, a proposed mechanism involves the abstraction of a hydrogen atom from the substrate, leading to the formation of a substrate radical. youtube.com This radical intermediate then reacts with an activated oxygen species within the enzyme's active site.

For N-hydroxylation, a similar mechanism is proposed where a hydrogen atom is abstracted from the nitrogen, creating a nitrogen-centered radical. This radical would then rebound with a hydroxyl radical equivalent bound to the iron center of the CYP enzyme to form the N-hydroxy metabolite. Studies on the metabolism of other compounds have provided evidence for the formation of radical intermediates in CYP-mediated hydroxylation reactions. nih.gov

Oxygen Insertion Mechanisms in N-Hydroxylation

The core of the cytochrome P450 catalytic cycle is the activation of molecular oxygen. One atom of oxygen is inserted into the substrate, while the other is reduced to water. The mechanism of N-hydroxylation by CYPs is thought to proceed through a "hydrogen abstraction and rebound" mechanism rather than a direct oxygen insertion. nih.gov

In this rebound mechanism, the highly reactive iron-oxo intermediate of the CYP enzyme abstracts a hydrogen atom from the nitrogen of the substrate. This results in the formation of a substrate radical and an iron-hydroxyl intermediate. In a subsequent rapid step, the hydroxyl group is transferred from the iron to the substrate radical, completing the hydroxylation. youtube.comnih.gov This step-wise process, involving distinct intermediates, is a key feature of the oxygen insertion mechanism for many CYP-catalyzed hydroxylation reactions.

Summary of Research Findings

The investigation into the metabolism of amobarbital provides a compelling case study in the evolution of scientific understanding. Initial studies identified N-hydroxy amobarbital as a major metabolite, leading to research into its genetic control and the enzymatic mechanisms of its formation. However, subsequent, more definitive analytical methods led to the correction of this finding, identifying the metabolite as an N-glucoside.

The table below summarizes the key findings and the chronological progression of the research:

| Year | Finding | Significance | Reference |

| 1975 | N-hydroxyamobarbital identified as a major metabolite of amobarbital in humans. | Established N-hydroxylation as a seemingly important metabolic pathway for amobarbital. | nih.gov |

| 1977 | A genetic deficiency in the N-hydroxylation of amobarbital was described. | Suggested that the formation of N-hydroxyamobarbital is under genetic control. | nih.gov |

| 1978 | The metabolite previously identified as N-hydroxyamobarbital was shown to be 1-(beta-D-glucopyranosyl)amobarbital. | Corrected the understanding of amobarbital metabolism from N-hydroxylation to N-glucosidation for this major metabolite. | drugbank.com |

| 1979 | A similar misidentification was corrected for phenobarbital, where a presumed N-hydroxy metabolite was identified as an N-glucoside. | Provided further evidence for N-glucosidation as a metabolic pathway for barbiturates and highlighted the potential for misidentification with earlier analytical techniques. | nih.gov |

Metabolic Fate and Subsequent Biotransformation of N Hydroxy Amobarbital

Pathways of N-Hydroxy Amobarbital Elimination and Excretion

The elimination and excretion of a drug metabolite are contingent on its formation. In the case of this compound, its metabolic fate is primarily defined by the re-evaluation of its status as a true metabolite.

Early reports suggested that this compound could account for up to 30% of an administered amobarbital dose. nih.gov If formed, a polar compound like this compound would be expected to be eliminated from the body primarily via the kidneys and excreted in the urine. The addition of a hydroxyl group to the nitrogen atom of the barbiturate (B1230296) ring would increase its water solubility, facilitating renal clearance.

However, definitive studies conducted to confirm the identity of amobarbital metabolites failed to support this. Research published in 1978 involved the specific synthesis of this compound for comparative analysis against urinary metabolites from human subjects. drugbank.com The results demonstrated that the metabolite present in urine was not this compound. drugbank.com This finding, supported by other reports, has led to the scientific consensus that N-hydroxylation is not a significant metabolic route for amobarbital. sci-hub.se

The primary, confirmed metabolites of amobarbital that are eliminated via urine are 3'-hydroxyamobarbital (B75401) and Amobarbital-N-glucoside. drugbank.comwikipedia.orgdrugbank.com Studies have quantified the excretion of 3'-hydroxyamobarbital, showing it accounts for a substantial portion of the initial amobarbital dose.

Table 1: Confirmed Major Metabolites of Amobarbital and Their Urinary Excretion

| Metabolite Name | Percentage of Dose Excreted in Urine (48-72 hours) | Source(s) |

| 3'-hydroxyamobarbital | 34% - 45% | oup.comnih.gov |

| Amobarbital-N-glucoside | Identified as a major metabolite; specific percentage varies | drugbank.comnih.gov |

Potential for Secondary Conjugation Reactions Involving this compound

Secondary, or Phase II, metabolic reactions typically involve the conjugation of a metabolite with an endogenous molecule, such as glucuronic acid or sulfate, to further increase water solubility and facilitate excretion. Given that this compound is not considered a significant metabolite, there is no direct experimental evidence of its secondary conjugation in humans.

However, one can theorize about its potential for conjugation based on its chemical structure and by drawing parallels with other metabolites. The N-hydroxy functional group, in principle, could be a substrate for glucuronidation. Indeed, the glucuronidation of N-hydroxy groups is a known metabolic pathway for other classes of compounds, such as N-hydroxy arylamines. nih.gov

Furthermore, the metabolism of amobarbital and other barbiturates demonstrates that both C-hydroxy and N-position groups are sites for conjugation:

C-hydroxy conjugation : The major metabolite, 3'-hydroxyamobarbital, is known to be excreted in part as a conjugate, which is readily hydrolyzed by acid. nih.gov Spectral data has also identified a "Hydroxyamobarbital glucuronide," which is understood to be the glucuronide of the C-hydroxylated metabolite. spectrabase.com

N-conjugation : The formation of Amobarbital-N-glucoside is a primary metabolic pathway. drugbank.comdrugbank.com This involves the direct attachment of a glucose molecule to a nitrogen atom on the barbiturate ring. This type of N-conjugation, including both N-glucosidation and N-glucuronidation, has been observed for other barbiturates like phenobarbital. researchgate.net

Therefore, if this compound were to be formed in any appreciable amount, it would be chemically plausible for it to undergo a secondary conjugation reaction, most likely N-glucuronidation, similar to other N-hydroxylated compounds and related barbiturate structures.

Formation of Downstream Metabolites from this compound

A downstream metabolite is a substance formed from the further metabolic transformation of a primary metabolite. As with secondary conjugation, no downstream metabolites of this compound have been identified in metabolic studies. This is consistent with the evidence that this compound itself is not formed in significant quantities. drugbank.comsci-hub.se

The metabolic focus has remained on the fates of the confirmed major metabolites. For instance, the metabolic pathway for other barbiturates, such as hexobarbital (B1194168), shows that a hydroxylated metabolite can be further oxidized. In the case of hexobarbital, 3'-hydroxyhexobarbital (B1209205) is converted via dehydrogenation to 3'-ketohexobarbital. nih.govwikipedia.org This establishes a precedent for the further oxidation of hydroxylated barbiturate metabolites. However, a comparable pathway involving the oxidation of an N-hydroxy group on the amobarbital ring to a nitroso or other derivative has not been reported in the scientific literature. The metabolic pathway appears to terminate for the N-substituted branch with the formation and excretion of the stable N-glucoside. drugbank.com

Analytical Methodologies for N Hydroxy Amobarbital Research

Chromatographic Techniques for Separation and Quantification of N-Hydroxy Amobarbital

Chromatographic methods are essential for separating amobarbital and its various metabolites. While specific applications for quantifying this compound in biological matrices are not established due to its corrected status as a non-major metabolite, the principles of gas and liquid chromatography have been applied to its parent compound and would be used for the analysis of a synthesized this compound standard.

Gas chromatography is a standard technique for the analysis of barbiturates, though it often requires derivatization to improve the volatility and thermal stability of the compounds. For this compound, the presence of the polar N-hydroxy group would necessitate derivatization prior to GC analysis to achieve adequate peak shape and prevent adsorption in the analytical system.

Common derivatization procedures for compounds with hydroxyl and amine functionalities involve silylation or alkylation. These reactions replace the active hydrogen on the hydroxyl group with a less polar group, making the molecule more suitable for GC analysis.

Table 1: Potential GC Derivatization Agents for this compound

| Derivatization Agent | Target Functional Group | Potential Advantages |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Hydroxy | Forms a more volatile trimethylsilyl (B98337) (TMS) derivative. |

| Trimethylanilinium hydroxide (B78521) (TMAH) | Barbiturate (B1230296) Ring Nitrogens | "Flash methylation" in the hot injection port can derivatize the ring structure. |

This table is based on general derivatization principles for similar functional groups, as specific GC methods for this compound are not detailed in the literature.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile and more polar compounds, making it a suitable technique for this compound without the need for derivatization. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach for separating barbiturates and their metabolites.

In the analysis of amobarbital metabolites, HPLC methods have been developed that could be adapted for the separation and detection of a synthesized this compound standard. A study focused on amobarbital N-glycosides, for instance, utilized a reversed-phase LC method with UV detection at 240 nm, which would likely be effective for this compound as well. nih.gov

Table 2: Typical HPLC Parameters for Barbiturate Metabolite Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 | Good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Allows for gradient elution to separate compounds with different polarities. |

| Detector | UV-Vis (220-240 nm) | The barbiturate ring structure provides UV absorbance for detection. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical scale columns. |

This table represents typical conditions for related compounds, as specific validated HPLC methods for this compound are not published.

Mass Spectrometric Characterization of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of compounds. It was a key technique used in the 1978 study to differentiate synthesized this compound from the actual urinary metabolite of amobarbital. iiab.me

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the analyte.

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information. In this technique, the molecular ion of the target compound is selected and then fragmented. This process allows for the specific detection and structural confirmation of an analyte even in a complex mixture. The 1978 study that corrected the record on amobarbital metabolism relied on MS analysis to show that the fragmentation pattern of the synthesized this compound did not match that of the isolated metabolite. iiab.me

Spectroscopic Approaches for this compound Structural Confirmation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are definitive for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. The 1978 study by Tang et al. used NMR analysis of the synthesized this compound to definitively prove it was structurally different from the isolated N-glucoside metabolite. iiab.me While the specific chemical shifts for this compound are not published, the NMR spectrum would show characteristic signals for the protons and carbons in the molecule, and these signals would differ significantly from those of the N-glucoside, particularly in the region corresponding to the sugar moiety present on the glucoside.

Infrared (IR) spectroscopy could also be used to identify functional groups present in the this compound molecule. A characteristic absorption band for the O-H stretch of the hydroxyl group would be expected, in addition to the carbonyl (C=O) and N-H stretching vibrations characteristic of the barbiturate ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. By providing detailed information about the chemical environment of individual atoms within the molecule, NMR allows for unambiguous structure elucidation.

The key ¹H NMR spectral assignments for this compound in a suitable deuterated solvent are summarized in the table below. The data is representative of what would be expected for the confirmed structure, highlighting the distinct chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, and the integration representing the number of protons.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 0.90 | Doublet | 6H | (CH₃)₂CH- |

| ~ 0.95 | Triplet | 3H | CH₃CH₂- |

| ~ 1.5-1.7 | Multiplet | 3H | -(CH₂)CH(CH₃)₂ |

| ~ 2.0-2.2 | Multiplet | 2H | CH₃CH₂- |

| ~ 8.5-9.5 | Singlet | 1H | N-OH |

| ~ 10.0-11.0 | Singlet | 2H | -C(O)NHC(O)- |

Ultraviolet (UV) Spectroscopy in this compound Detection

Ultraviolet (UV) spectroscopy is a widely used technique for the detection and preliminary identification of barbiturates, including this compound. The pyrimidine-2,4,6-trione ring, the core structure of barbiturates, contains chromophores that absorb UV radiation. The wavelength of maximum absorbance (λmax) is dependent on the pH of the solution, due to the keto-enol tautomerism and ionization of the molecule.

The identification of this compound as a metabolite of amobarbital was based on its spectral and chemical properties. nih.gov In acidic and neutral solutions, barbiturates typically exhibit a λmax around 200-220 nm. As the pH increases to approximately 10, the pyrimidine (B1678525) ring undergoes deprotonation to form an anion, resulting in a bathochromic shift (shift to longer wavelength) of the λmax to around 240 nm. At a higher pH (around 13-14), a second deprotonation occurs, leading to a further shift in the λmax to approximately 255 nm. This pH-dependent shift is a characteristic feature used in the detection of barbiturates.

The UV absorption characteristics for this compound are consistent with those of other barbiturates, showing distinct maxima under different pH conditions.

Table 2: Typical UV Absorption Maxima for Barbiturates like this compound at Different pH Values

| pH | State of Molecule | Typical λmax (nm) |

|---|---|---|

| ~ 2 (Acidic) | Non-ionized | ~ 200 - 220 |

| ~ 10 (Alkaline) | Mono-anion | ~ 240 |

| ~ 13-14 (Strongly Alkaline) | Di-anion | ~ 255 |

Methodological Challenges in this compound Analytical Chemistry

The analytical chemistry of this compound is fraught with several methodological challenges that can complicate its accurate identification and quantification. These challenges stem from the compound's physicochemical properties and the complexity of the biological matrices in which it may be found.

A significant historical challenge is highlighted by the initial misidentification of a major amobarbital metabolite. In 1975, a metabolite was proposed to be N-Hydroxyamobarbital based on preliminary spectral data. nih.gov However, a subsequent 1978 study, which involved the actual chemical synthesis of N-Hydroxyamobarbital, demonstrated that the spectral properties of the synthesized compound did not match those of the isolated metabolite. nih.gov The metabolite was ultimately identified as an N-glucoside of amobarbital. nih.gov This case underscores a critical challenge: the definitive structural elucidation of novel metabolites requires rigorous comparison with authenticated synthetic standards, as reliance on spectral data alone can lead to incorrect assignments.

Further challenges in the analysis of this compound and other barbiturate metabolites include:

Chromatographic Behavior: Barbiturates can exhibit poor chromatographic behavior, particularly in gas chromatography (GC), where their polarity can lead to tailing peaks and "sticking" to the GC column. This often necessitates chemical derivatization, such as methylation, to improve volatility and reduce peak asymmetry, adding complexity to sample preparation.

Non-Specific Detection: While HPLC with UV detection is a common method for analyzing barbiturates, the UV spectrum is not highly specific. Many barbiturates and endogenous compounds can have similar absorption profiles, making definitive identification in complex mixtures challenging without coupling to a more specific detector like a mass spectrometer.

Matrix Effects: When analyzing biological samples such as urine or plasma, endogenous components of the matrix can interfere with the analysis. These matrix effects can suppress or enhance the analyte signal in mass spectrometry and co-elute with the target compound in chromatography, leading to inaccurate quantification.

Lack of Commercial Standards: The limited commercial availability of certified reference standards for this compound can hamper the development and validation of quantitative analytical methods. Laboratories often need to synthesize and purify their own standards, which requires significant expertise and resources.

Overcoming these challenges requires a multi-faceted approach, often involving a combination of advanced separation techniques (e.g., UPLC), high-resolution mass spectrometry (HRMS) for unambiguous identification, and meticulous method development and validation to account for matrix effects and ensure data accuracy and reliability.

Pharmacogenetics and Intersubject Variability in Amobarbital N Hydroxylation

Genetic Control and Polymorphisms Affecting N-Hydroxylation Activity

Research into familial patterns of amobarbital metabolism suggests that the capacity for N-hydroxylation is governed by a specific genetic trait. Evidence points towards the regulation of N-hydroxy amobarbital formation by a single pair of allelic autosomal genes. nih.gov A deficiency in this metabolic pathway appears to be inherited as a recessive trait, meaning an individual would need to inherit the defective gene from both parents to exhibit a significantly reduced capacity for N-hydroxylation. nih.gov

While the genetic basis for N-hydroxylation is established, the specific polymorphic cytochrome P450 (CYP) enzymes responsible for this reaction are not yet fully elucidated in the scientific literature. The CYP superfamily of enzymes is critical for the metabolism of many drugs, and genetic variations (polymorphisms) within these enzymes are a common cause of interindividual differences in drug metabolism. youtube.comnih.gov For other barbiturates, such as mephobarbital, the CYP2C19 enzyme is known to play a significant role in its hydroxylation, and polymorphisms in the CYP2C19 gene lead to "poor metabolizer" and "extensive metabolizer" phenotypes. nih.gov However, a definitive link between a specific CYP polymorphism and the variability in this compound formation has not been conclusively established.

Documentation of Inherited Deficiency in this compound Formation

A clear clinical example of an inherited deficiency in amobarbital N-hydroxylation has been documented in a study involving a specific sibship. nih.gov This investigation identified two identical twin mothers who both demonstrated a gross deficiency in the urinary elimination of this compound. The metabolic profiles within the extended family strongly supported the hypothesis that this deficiency is a recessive genetic trait. nih.gov

The study highlighted that individuals with this deficiency did not show any compensatory increase in other metabolic pathways, such as C-hydroxylation. nih.gov This finding underscores that the N-hydroxylation pathway is an independent and genetically controlled route of metabolism. The documentation of this family case serves as crucial evidence for a monogenically controlled variation in amobarbital biotransformation and illustrates that measuring only the disappearance of a parent drug can overlook significant functional deficiencies in specific metabolic pathways. nih.gov

Population-Specific and Ethnic Differences in N-Hydroxylation Profiles

Studies have focused on the urinary excretion ratios of two major metabolites: 3'-hydroxyamobarbital (B75401) (a product of C-hydroxylation) and a glucose conjugate of amobarbital. Research has shown that in Caucasian populations, the metabolic output is skewed towards hydroxylation, with urine containing approximately two-thirds hydroxylation products and one-third glucose conjugation products. In contrast, individuals of East Asian descent tend to excrete both types of metabolites in roughly equal proportions. The average urinary concentration of 3'-hydroxyamobarbital was found to be greater in Caucasians than in East Asians.

While these findings primarily contrast C-hydroxylation and N-glucosidation, they provide indirect evidence of population-specific metabolic patterns that may also involve the N-hydroxylation pathway. The wider distribution of C-hydroxylation data among the East Asian subjects studied also suggested a potential bimodality in the distribution curves, which can be indicative of an underlying genetic polymorphism. nih.gov

| Population Group | Approximate Ratio of Hydroxylation Product in Urine | Approximate Ratio of Glucose Conjugation Product in Urine | Relative Concentration of 3'-hydroxyamobarbital |

|---|---|---|---|

| Caucasian | ~67% | ~33% | Higher |

| East Asian | ~50% | ~50% | Lower |

Comparative Metabolic Studies Involving N Hydroxy Amobarbital

Differentiation of N-Hydroxylation from Side-Chain Hydroxylation (e.g., 3'-Hydroxyamobarbital)

The metabolism of amobarbital in humans primarily proceeds through two major pathways: N-hydroxylation and side-chain hydroxylation. nih.gov This leads to the formation of two principal metabolites: N-hydroxy amobarbital and 3'-hydroxyamobarbital (B75401). nih.gov While both are products of oxidation, the specific site of hydroxylation distinguishes them and has implications for their subsequent metabolic fate and pharmacological activity.

N-hydroxylation occurs at one of the nitrogen atoms within the barbiturate (B1230296) ring, resulting in the formation of this compound. nih.gov In contrast, side-chain hydroxylation targets the isopentyl side chain of the amobarbital molecule. Specifically, oxidation at the 3'-position of this side chain yields 3'-hydroxyamobarbital. nih.govnih.gov

Studies involving the administration of radiolabeled amobarbital have been instrumental in elucidating the relative contributions of these two pathways. Following oral administration of ¹⁴C-labeled amobarbital to human subjects, both N-hydroxyamobarbital and 3'-hydroxyamobarbital were identified as major urinary metabolites. nih.gov While 3'-hydroxyamobarbital has long been recognized as a primary metabolite, the discovery of N-hydroxyamobarbital highlighted a second significant metabolic route. nih.gov The relative proportions of these two metabolites can exhibit considerable inter-individual variability. scilit.com

Table 1: Key Differences between this compound and 3'-Hydroxyamobarbital

| Feature | This compound | 3'-Hydroxyamobarbital |

| Site of Hydroxylation | Nitrogen atom of the barbiturate ring | 3'-position of the isopentyl side chain |

| Metabolic Pathway | N-hydroxylation | Side-chain hydroxylation |

| Significance | A major metabolite of amobarbital in humans | A major and historically recognized metabolite of amobarbital |

Distinction of this compound from N-beta-D-Glucopyranosyl Amobarbital

Another important metabolic pathway for amobarbital involves conjugation, specifically N-glucosylation. This leads to the formation of N-beta-D-glucopyranosyl amobarbital, a glucose conjugate. nih.gov This metabolite is structurally distinct from this compound, as it involves the attachment of a glucose molecule to a nitrogen atom of the barbiturate ring, rather than the addition of a hydroxyl group.

N-beta-D-glucopyranosyl amobarbital has been identified as a urinary metabolite in humans. nih.gov The formation of this glucoside represents a detoxification pathway, increasing the water solubility of the parent compound and facilitating its renal excretion.

The analytical differentiation between this compound and N-beta-D-glucopyranosyl amobarbital is crucial for accurate metabolic profiling. This is typically achieved using chromatographic and spectrometric techniques that can distinguish between the two compounds based on their different chemical properties and molecular weights.

Table 2: Comparison of this compound and N-beta-D-Glucopyranosyl Amobarbital

| Feature | This compound | N-beta-D-Glucopyranosyl Amobarbital |

| Chemical Modification | Addition of a hydroxyl (-OH) group | Addition of a beta-D-glucopyranosyl group |

| Metabolic Process | Oxidation (N-hydroxylation) | Conjugation (N-glucosylation) |

| Primary Function | Metabolic intermediate | Detoxification and excretion product |

Comparative N-Hydroxylation of Structurally Related Barbiturates

N-hydroxylation is not a metabolic pathway exclusive to amobarbital; it has also been observed in other structurally related barbiturates. Studying the extent of N-hydroxylation across different barbiturates provides valuable insights into the structure-activity relationships of the metabolizing enzymes and the influence of different substituents on the barbiturate ring.

For instance, N-hydroxypentobarbital has been identified as a metabolite of pentobarbital (B6593769) in humans, analogous to the N-hydroxylation of amobarbital. nih.gov Similar to amobarbital, pentobarbital also undergoes significant side-chain hydroxylation to form 3'-hydroxypentobarbital. nih.gov

The N-hydroxylation of other barbiturates, such as secobarbital and butalbital, has also been investigated. nih.gov The degree to which N-hydroxylation occurs can vary depending on the specific chemical structure of the barbiturate, including the nature of the substituents at the 5-position of the barbiturate ring. These structural differences can influence the affinity of the compound for the active site of cytochrome P450 isozymes responsible for N-oxidation.

Table 3: N-Hydroxylation in Different Barbiturates

| Barbiturate | N-Hydroxy Metabolite Identified | Primary Side-Chain Hydroxylation Product |

| Amobarbital | Yes (this compound) | 3'-Hydroxyamobarbital |

| Pentobarbital | Yes (N-Hydroxypentobarbital) | 3'-Hydroxypentobarbital |

| Secobarbital | Investigated | Not specified in provided context |

| Butalbital | Investigated | 5-allyl-5(3-hydroxy-2-methyl-1-propyl) barbituric acid |

Advanced Research Perspectives in N Hydroxy Amobarbital Chemistry

Computational Chemistry and Molecular Modeling of N-Hydroxylation Processes

Computational chemistry and molecular modeling have become indispensable tools in drug metabolism research, offering insights into the enzymatic processes at an atomic level. The N-hydroxylation of amobarbital, primarily mediated by cytochrome P450 (CYP) enzymes, is a key area of investigation where these computational approaches are being applied. mdpi.commdpi.com

Theoretical Frameworks for Studying N-Hydroxylation:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is particularly suited for studying enzymatic reactions. nih.govresearchgate.netacs.orgbiomolmd.orgacs.org The active site of the CYP enzyme, where the N-hydroxylation of amobarbital occurs, is treated with quantum mechanics to accurately model the electronic rearrangements during the reaction. The rest of the protein and the surrounding solvent are treated with molecular mechanics, providing a balance between computational cost and accuracy. nih.govresearchgate.netacs.orgbiomolmd.orgacs.org QM/MM studies can elucidate the reaction mechanism, identify transition states, and calculate activation energies for the N-hydroxylation process. nih.govresearchgate.netacs.orgbiomolmd.orgacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between amobarbital and the CYP enzyme. mdpi.comfrontiersin.org These simulations can predict the preferred binding orientation of amobarbital in the enzyme's active site, a crucial factor for N-hydroxylation to occur. mdpi.comfrontiersin.org By simulating the movement of atoms over time, researchers can understand the conformational changes in both the substrate and the enzyme that facilitate the metabolic reaction. mdpi.comfrontiersin.org

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov In the context of N-hydroxylation, DFT calculations can be used to model the reactive species of the CYP enzyme and predict the most likely mechanism of oxygen transfer to the nitrogen atom of amobarbital. nih.govresearchgate.net

Key Research Findings from Computational Studies:

Computational analyses of P450-catalyzed N-hydroxylation of aromatic amines suggest that the reaction often proceeds via a hydrogen atom transfer (HAT) mechanism. nih.govresearchgate.net This involves the abstraction of a hydrogen atom from the amine nitrogen by the activated oxygen species of the enzyme, followed by a radical rebound step to form the hydroxylamine product. nih.govresearchgate.net While amobarbital is not an aromatic amine, similar computational approaches can be applied to understand its N-hydroxylation.

| Computational Method | Application in N-Hydroxylation Research | Key Insights Provided |

|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction at the active site. | Reaction mechanisms, transition states, and activation energies. nih.govresearchgate.netacs.orgbiomolmd.orgacs.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between the drug and the enzyme. | Preferred binding orientations and conformational changes. mdpi.comfrontiersin.org |

| Density Functional Theory (DFT) | Investigating the electronic structure and reaction pathways. | Modeling of reactive species and prediction of reaction mechanisms. nih.govresearchgate.net |

In Vitro and In Vivo Models for Investigating N-Hydroxy Amobarbital Metabolism and Formation

The investigation of this compound formation relies on a combination of in vitro and in vivo models, each providing unique and complementary information about the metabolic process.

In Vitro Models:

Liver Microsomes: Human liver microsomes are a standard in vitro tool for drug metabolism studies as they contain a high concentration of CYP enzymes. nih.govresearchgate.netresearchgate.net Incubating amobarbital with liver microsomes in the presence of necessary cofactors allows for the formation and subsequent detection of this compound, confirming the role of hepatic enzymes in this metabolic pathway. nih.govresearchgate.netresearchgate.net

Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for amobarbital N-hydroxylation, researchers utilize recombinant human CYP enzymes expressed in various systems. nih.gov This approach, known as reaction phenotyping, involves incubating amobarbital with a panel of individual CYP enzymes to determine which ones produce this compound. nih.govbioivt.com

Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full complement of metabolic enzymes and cofactors in a cellular environment. While more complex to maintain than microsomes, they provide a more physiologically relevant model for studying the formation of this compound.

In Vivo Models:

In vivo studies in humans have been crucial in establishing the clinical relevance of N-hydroxylation in amobarbital metabolism. Following the administration of amobarbital to human subjects, urine analysis has consistently identified this compound as a major metabolite. nih.gov These studies have also highlighted inter-individual variability in amobarbital metabolism, which may be attributed to genetic polymorphisms in the metabolizing enzymes. nih.gov

| Model | Type | Advantages | Limitations |

|---|---|---|---|

| Liver Microsomes | In Vitro | High concentration of CYP enzymes, well-established methodology. nih.govresearchgate.netresearchgate.net | Lacks the full cellular context and some phase II enzymes. |

| Recombinant CYP Enzymes | In Vitro | Allows for the identification of specific metabolizing enzymes. nih.govbioivt.com | Activity can sometimes differ from native enzymes in liver microsomes. nih.gov |

| Hepatocytes | In Vitro | Provides a more physiologically relevant system with a full complement of enzymes. | More complex and costly to use than subcellular fractions. |

| Human Studies | In Vivo | Provides clinically relevant data on metabolite formation and excretion. nih.gov | Ethical considerations and high cost. |

Emerging Methodological Advancements in N-Hydroxylation Research

The field of N-hydroxylation research is continually evolving with the development of more sensitive and sophisticated analytical techniques. These advancements are crucial for the accurate detection, identification, and quantification of metabolites like this compound.

Advanced Analytical Techniques:

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF MS) have become invaluable for metabolite identification. researchgate.netnews-medical.netnih.gov The high mass accuracy and resolution of these instruments allow for the confident identification of this compound in complex biological matrices and the elucidation of its fragmentation patterns for structural confirmation. researchgate.netnews-medical.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of drug metabolites. nih.govtandfonline.comtandfonline.comresearchgate.net While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of atoms within a molecule, which is essential for unequivocally confirming the structure of this compound isolated from biological samples. nih.govtandfonline.comtandfonline.comresearchgate.net Real-time NMR spectroscopy is also an emerging technique for monitoring metabolic processes in living cells. nih.gov

Novel Detection Methodologies:

Biosensors: The development of novel biosensors offers the potential for rapid and sensitive detection of specific metabolites. mdpi.comnih.govfrontiersin.orgatlasofscience.org While still in the research phase for many drug metabolites, enzyme-based or antibody-based biosensors could be designed to specifically detect this compound, providing a valuable tool for high-throughput screening and real-time monitoring of its formation. mdpi.comnih.govfrontiersin.orgatlasofscience.org

| Methodology | Principle | Application in this compound Research |

|---|---|---|

| LC-HRMS (e.g., LC-Q-TOF MS) | Separation by liquid chromatography followed by high-accuracy mass analysis. | Confident identification and structural elucidation of this compound in biological samples. researchgate.netnews-medical.netnih.gov |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structural confirmation of isolated this compound. nih.govtandfonline.comtandfonline.comresearchgate.net |

| Biosensors | Utilizes a biological recognition element coupled to a transducer. | Potential for rapid and sensitive detection of this compound in various samples. mdpi.comnih.govfrontiersin.orgatlasofscience.org |

Q & A

Q. What analytical methods are recommended for identifying and quantifying N-Hydroxy Amobarbital in biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying barbiturates like this compound in complex matrices such as urine or serum. This method offers high sensitivity (detection limits <10 ng/mL) and specificity, enabling differentiation from structurally similar metabolites. Validation parameters (e.g., linearity, precision, recovery) should adhere to FDA/EMA guidelines, with internal standards like deuterated analogs to correct for matrix effects .

Q. Which microbial strains have been reported to synthesize this compound, and how can their productivity be optimized?

Four Bacillus strains—Bacillus plakortidis (FJAT-8757), Bacillus endophyticus (FJAT-10010), Aneurinibacillus migulanus (FJAT-14205), and Bacillus novalis (FJAT-14227)—demonstrate this compound production in fermentation broths, with relative abundances ranging from 1.61% to 6.04% . Productivity can be enhanced via media optimization (e.g., carbon/nitrogen ratio adjustments), precursor feeding, or genetic engineering targeting cytochrome P450 enzymes involved in hydroxylation.

Q. What in vivo models are suitable for studying the pharmacological effects of this compound?

Rodent models (e.g., mice or rats) are commonly used to evaluate sedative-hypnotic and anesthetic properties. For example, intraperitoneal administration in mice at 50–100 mg/kg induces dose-dependent CNS depression, with EEG monitoring to assess sleep architecture changes. Ensure ethical compliance with Institutional Animal Care and Use Committee (IACUC) protocols, including humane endpoints and sample size justification .

Q. How can researchers address contradictions in reported toxicity data for this compound?

Discrepancies in LD50 values (e.g., 250 mg/kg oral in rats vs. 345 mg/kg in mice) may arise from species-specific metabolism or experimental conditions (e.g., fasting state). Conduct comparative studies under standardized protocols, including pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and metabolite identification via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies can resolve conflicting data on this compound’s neuropharmacological mechanisms?

Contradictory findings on GABAA receptor modulation versus mitochondrial permeability transition pore (mPTP) effects require multimodal approaches:

Q. How can synthetic pathways for this compound be optimized to improve yield and purity?

Current microbial synthesis yields <6% . Consider:

- Enzyme engineering : Directed evolution of hydroxylases to enhance catalytic efficiency.

- Hybrid systems : Combine microbial hydroxylation with chemical synthesis of the barbiturate core.

- Process intensification : Use fed-batch fermentation with online pH/O2 monitoring to maintain optimal conditions.

Q. What experimental designs mitigate confounding factors in studies of this compound’s long-term neurotoxicity?

- Blinded, randomized trials : Assign treatment/control groups using stratified randomization based on age/weight.

- Longitudinal biomarkers : Track glial fibrillary acidic protein (GFAP) for astrocyte activation and neurofilament light chain (NfL) for axonal damage.

- Positive controls : Compare against known neurotoxicants (e.g., phenobarbital) .

Q. How can researchers validate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous populations?

Population PK modeling using nonlinear mixed-effects (NLME) software (e.g., NONMEM) can account for covariates like age, renal function, or CYP2C19 polymorphism status. Validate models with external datasets and bootstrap resampling .

Q. What methodologies reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Q. How should researchers design studies to investigate this compound’s interactions with co-administered CNS depressants?

- Isobolographic analysis : Determine additive/synergistic effects with ethanol or benzodiazepines.

- Telemetry : Continuously monitor respiratory rate and EEG in conscious animals.

- Transcriptomics : Identify overlapping gene expression pathways (e.g., NF-κB, CREB) .

Methodological Considerations

- Data Quality : Use triple-quadrupole MS for quantification to minimize false positives/negatives .

- Ethics : For human cell lines, obtain IRB approval and document informed consent for donor tissues .

- Reproducibility : Adhere to ARRIVE guidelines for animal studies and deposit raw data in repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.